N1-((2-Bromopyridin-4-yl)methyl)-N1-methylethane-1,2-diamine

Description

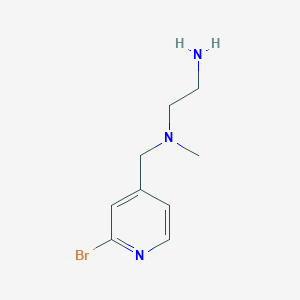

N1-((2-Bromopyridin-4-yl)methyl)-N1-methylethane-1,2-diamine is a diamine derivative featuring a 2-bromopyridin-4-ylmethyl group attached to the N1 position of an ethane-1,2-diamine backbone, with an additional methyl group on the same nitrogen.

Structure

3D Structure

Properties

IUPAC Name |

N'-[(2-bromopyridin-4-yl)methyl]-N'-methylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrN3/c1-13(5-3-11)7-8-2-4-12-9(10)6-8/h2,4,6H,3,5,7,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIJAZXVKVCINS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CC1=CC(=NC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Bromomethyl)-2-bromopyridine

The alkylation route begins with synthesizing 4-(bromomethyl)-2-bromopyridine, a critical electrophilic intermediate. This compound is prepared via radical bromination of 2-methyl-4-bromopyridine, which is synthesized through a diazotization-bromination sequence.

Procedure :

-

2-Methyl-4-bromopyridine (prepared via steps in patent CN109748854A) is dissolved in carbon tetrachloride.

-

N-Bromosuccinimide (NBS) (1.2 eq) and azobisisobutyronitrile (AIBN) (0.1 eq) are added under nitrogen.

-

The mixture is refluxed at 80°C for 6 hours, yielding 4-(bromomethyl)-2-bromopyridine after purification (65–70% yield).

Alkylation Reaction

N1-Methylethane-1,2-diamine (commercially available) undergoes nucleophilic substitution with 4-(bromomethyl)-2-bromopyridine:

Procedure :

-

4-(Bromomethyl)-2-bromopyridine (1 eq) and N1-methylethane-1,2-diamine (1.5 eq) are dissolved in dry THF.

-

Potassium carbonate (2 eq) is added, and the reaction is stirred at 25°C for 12 hours.

-

The product is extracted with ethyl acetate, dried over Na2SO4, and purified via column chromatography (silica gel, CH2Cl2:MeOH 9:1), yielding N1-((2-bromopyridin-4-yl)methyl)-N1-methylethane-1,2-diamine (58–63% yield).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 25°C |

| Solvent | THF |

| Yield | 58–63% |

| Purity (HPLC) | >95% |

Reductive Amination of 2-Bromo-4-Pyridinecarbaldehyde

Synthesis of 2-Bromo-4-Pyridinecarbaldehyde

2-Bromo-4-methylpyridine (from patent CN109748854A) is oxidized to the aldehyde using selenium dioxide (SeO2) :

Procedure :

Reductive Amination

The aldehyde is condensed with N1-methylethane-1,2-diamine followed by sodium borohydride (NaBH4) reduction:

Procedure :

-

2-Bromo-4-pyridinecarbaldehyde (1 eq) and N1-methylethane-1,2-diamine (1.2 eq) are stirred in methanol at 25°C for 2 hours.

-

NaBH4 (2 eq) is added portionwise, and stirring continues for 6 hours.

-

The mixture is concentrated, and the residue is purified via flash chromatography (EtOAc:hexane 3:1), yielding the target compound (70–75% yield).

Key Data :

| Parameter | Value |

|---|---|

| Reducing Agent | NaBH4 |

| Solvent | Methanol |

| Yield | 70–75% |

| Reaction Time | 8 hours |

Multistep Functionalization of 2-Methyl-4-Bromopyridine

Bromination of 2-Methyl-4-Bromopyridine

This method leverages the patent-synthesized 2-methyl-4-bromopyridine , which undergoes a second bromination at the methyl group:

Procedure :

Coupling with N1-Methylethane-1,2-Diamine

The brominated intermediate is reacted with the diamine under mild conditions:

Procedure :

-

4-(Bromomethyl)-2-bromopyridine (1 eq) and N1-methylethane-1,2-diamine (1.5 eq) are stirred in acetonitrile with K2CO3 (2 eq).

-

The reaction is heated at 50°C for 6 hours, followed by extraction and chromatography (yield: 60–65%).

Comparative Analysis :

| Method | Yield | Scalability | Cost Efficiency |

|---|---|---|---|

| Alkylation | 58–63% | Moderate | High |

| Reductive Amination | 70–75% | High | Moderate |

| Multistep Functionalization | 60–65% | Low | Low |

Mechanistic Insights and Reaction Optimization

Alkylation Mechanism

The reaction proceeds via an SN2 mechanism , where the primary amine of N1-methylethane-1,2-diamine attacks the electrophilic bromomethyl group. Steric hindrance from the methyl group on the adjacent nitrogen minimizes over-alkylation.

Chemical Reactions Analysis

Types of Reactions

N1-((2-Bromopyridin-4-yl)methyl)-N1-methylethane-1,2-diamine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen atoms in the ethane-1,2-diamine moiety.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyridine derivatives, while oxidation reactions can produce N-oxides or other oxidized forms of the compound.

Scientific Research Applications

N1-((2-Bromopyridin-4-yl)methyl)-N1-methylethane-1,2-diamine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound can be used to study the interactions of heterocyclic amines with biological targets, such as enzymes and receptors.

Material Science: It is utilized in the development of advanced materials, including polymers and coordination complexes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N1-((2-Bromopyridin-4-yl)methyl)-N1-methylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions or hydrogen bonding with target molecules, while the ethane-1,2-diamine backbone can form coordination complexes with metal ions . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The target compound’s bromopyridine group distinguishes it from analogs with substituted phenyl, quinoline, or pyrrole moieties. Key comparisons include:

Aromatic Ring Substitutions

- Methoxy-Substituted Phenyl Analogs (e.g., 3ab, 3ac in ): Substituents: 4-methoxyphenyl or 3-methoxyphenyl with N2,N2-dimethyl groups. Properties: Methoxy groups are electron-donating, enhancing solubility via polarity. NMR data (δ ~3.55 ppm for OCH3 protons) indicate distinct electronic environments compared to bromopyridine . Biological Relevance: Not explicitly stated, but polar groups may favor aqueous solubility for drug delivery.

- Quinoline Derivatives (e.g., Ro 41-3118 in ): Substituents: 7-Chloroquinolin-4-yl with ethyl/diethylamine chains. Properties: The larger quinoline system increases aromaticity and lipophilicity. Chlorine’s moderate electron-withdrawing effect contrasts with bromine’s stronger inductive effect. Biological Activity: Antimicrobial properties, likely due to planar aromatic systems interacting with microbial enzymes .

Pyrrole Derivatives (e.g., MS023 in -11):

- Substituents: 4-(4-Isopropoxyphenyl)-1H-pyrrol-3-yl with N1-methyl.

- Properties: The pyrrole ring’s electron-rich nature and isopropoxy group enhance lipophilicity, improving cell permeability. MS023 acts as a histone methyltransferase inhibitor, suggesting heterocycle-dependent enzyme interactions .

Halogen Effects

- Bromine (target) vs. Chlorine’s lower molecular weight may improve metabolic stability compared to bromine .

Physicochemical Properties

Solubility and Reactivity

- Target Compound : Bromine’s electronegativity reduces electron density on the pyridine ring, favoring electrophilic substitution. Moderate solubility due to bromine’s balance between hydrophobicity and polarizability.

- Amino-Substituted Pyridine (): Substituent: 6-Amino-4-methylpyridin-2-yl. Properties: Amino groups increase solubility (hydrogen bonding) and reactivity in nucleophilic reactions. HRMS and NMR data (δ ~6.56–7.10 ppm for aromatic protons) highlight distinct electronic profiles compared to bromopyridine .

Biological Activity

N1-((2-Bromopyridin-4-yl)methyl)-N1-methylethane-1,2-diamine is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound can be described by its chemical formula C_{12}H_{18BrN_3 and has a molecular weight of approximately 285.2 g/mol. Its structure features a brominated pyridine ring, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of brominated pyridines have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these compounds often range from 16 µg/mL to 78.12 µg/mL, indicating moderate to strong antibacterial effects .

Anticancer Potential

In vitro studies have demonstrated that related compounds exhibit antiproliferative effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these activities are reported to be around 226 µg/mL and 242.52 µg/mL, respectively . This suggests that this compound may also possess anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit key enzymes in bacterial cell walls or cancer cell metabolism.

- Interference with DNA Synthesis : The presence of the brominated pyridine moiety can disrupt DNA replication in both bacterial and cancer cells.

- Targeting Specific Proteins : In silico studies suggest that some derivatives interact strongly with proteins like AgrA in Staphylococcus aureus, which regulates virulence factors .

Case Studies and Research Findings

Case Study 1 : A study investigating the antibacterial efficacy of brominated pyridine derivatives found that certain compounds exhibited significant activity against methicillin-resistant strains of Staphylococcus aureus (MRSA) with MIC values as low as 16 µg/mL .

Case Study 2 : Another research focused on the anticancer properties of similar compounds revealed that they could inhibit cell proliferation in various cancer lines, suggesting a potential therapeutic application in oncology .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N1-((2-Bromopyridin-4-yl)methyl)-N1-methylethane-1,2-diamine to improve yield and purity?

- Methodology :

- Start with a nucleophilic substitution reaction between 2-bromo-4-(bromomethyl)pyridine and methylamine to generate the N-methylated intermediate.

- React this intermediate with ethylenediamine under controlled pH (7–8) and temperature (60–80°C) to form the diamine backbone.

- Use column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) for purification. Monitor reaction progress via TLC and confirm purity with HPLC (>95%) .

- Adjust reaction time (typically 12–24 hours) and stoichiometric ratios (1:1.2 for diamine:halide) based on scaling requirements .

Q. What spectroscopic techniques are critical for characterizing the structure of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify methylene protons (δ 3.2–3.8 ppm) and pyridinyl protons (δ 7.5–8.5 ppm).

- ¹³C NMR : Confirm quaternary carbons (e.g., pyridine C-Br at δ 120–130 ppm) and amine carbons (δ 40–50 ppm).

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~274.05) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Detect N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Methodology :

- Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC (Minimum Inhibitory Concentration) values to quantify potency .

- Cytotoxicity : Test against human cell lines (e.g., HEK-293) via MTT assay to assess selectivity indices (IC₅₀ > 100 μM for non-toxic profiles) .

Q. How should researchers handle stability studies under varying storage conditions?

- Methodology :

- Store the compound in amber vials at –20°C under argon to prevent degradation.

- Monitor stability via HPLC under accelerated conditions (40°C/75% RH for 4 weeks). Degradation products (e.g., de-brominated analogs) indicate susceptibility to light/moisture .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2-bromopyridinyl group in biological activity?

- Methodology :

- Synthesize analogs with substitutions (e.g., 2-chloro, 2-methylpyridinyl) and compare bioactivity.

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like bacterial topoisomerases. The bromine atom’s electronegativity enhances hydrophobic interactions in active sites .

- Validate with mutagenesis assays (e.g., E. coli DNA gyrase mutants) to confirm target engagement .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

- Methodology :

- Cross-validate using orthogonal assays (e.g., agar diffusion vs. time-kill kinetics for antimicrobial activity).

- Control for assay-specific variables:

- pH sensitivity: Test activity in buffered vs. unbuffered media.

- Serum protein binding: Use ultrafiltration to measure free compound concentration .

Q. How can computational modeling predict metabolic pathways and toxicity risks?

- Methodology :

- Apply in silico tools (e.g., SwissADME, pkCSM) to predict CYP450 metabolism. The methyl group on the diamine may reduce hepatic clearance.

- Simulate reactive metabolites (e.g., bromine hydrolysis products) using Schrödinger’s QikProp. Compare with Ames test data for mutagenicity .

Q. What reaction mechanisms dominate in the compound’s participation in cross-coupling reactions?

- Methodology :

- Conduct Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). The 2-bromopyridinyl group acts as an electrophilic partner.

- Monitor regioselectivity via LC-MS; para-substitution on the pyridine ring is favored due to steric hindrance at the ortho position .

Q. How can the compound be repurposed for neurological applications based on structural analogs?

- Methodology :

- Screen against neuronal nitric oxide synthase (nNOS) via fluorometric assays. Structural similarity to pyrrolidinyl-diamine inhibitors (e.g., compound 21 in ) suggests competitive binding to the tetrahydrobiopterin site.

- Validate in ex vivo hippocampal slices to measure NO production (Griess assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.